

A Comprehensive Technical Guide to the Physicochemical Properties of Lenperone Hydrochloride

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Compound of Interest

Compound Name: *Lenperone Hydrochloride*

Cat. No.: *B1674727*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone chemical class.^[1] First identified for its anti-emetic properties in 1974, its application in treating acute schizophrenia was explored the following year.^[1] **Lenperone hydrochloride** is the hydrochloride salt form of Lenperone.^{[2][3]} As a dopamine antagonist, its mechanism of action is central to its therapeutic effects in managing psychosis.^[3] Although it was not approved for human use in the United States by the FDA, it saw use in veterinary medicine for sedation prior to 1989.^[1]

This technical guide provides an in-depth overview of the core physicochemical properties of **Lenperone Hydrochloride**. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of its primary signaling pathway and associated experimental workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of Lenperone and its hydrochloride salt are summarized below. These parameters are critical for understanding the compound's behavior in formulation, analytical testing, and biological systems.

Property	Value	Source
IUPAC Name	4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one	[1] [4] [5]
Chemical Structure		
Molecular Formula	C ₂₂ H ₂₃ F ₂ NO ₂ (Lenperone) C ₂₂ H ₂₄ ClF ₂ NO (Lenperone HCl)	[1] [2] [5]
Molecular Weight	371.428 g/mol (Lenperone) 407.88 g/mol (Lenperone HCl)	[1] [4]
CAS Number	24678-13-5 (Lenperone) 24677-86-9 (Lenperone HCl)	[1] [2]
Appearance	Solid (Powdered solid)	[6]
Melting Point	Data not readily available. General range for butyrophenones can vary.	
Solubility	Data not readily available. As a hydrochloride salt, it is expected to be soluble in water.	[6] [7]
pKa	Data not readily available. The piperidine nitrogen is basic and would have a pKa in the physiological range.	
LogP (o/w)	Data not readily available. The butyrophenone class generally has logP values indicating lipophilicity.	[8]

Experimental Protocols

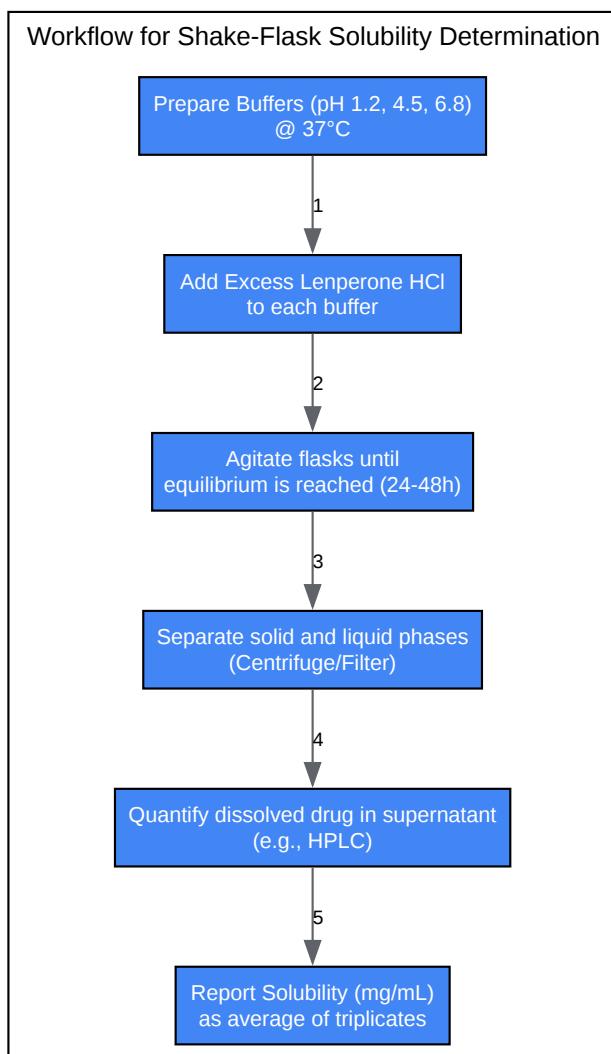
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard in pharmaceutical development and can be directly applied to **Lenperone Hydrochloride**.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the solubility of an active pharmaceutical ingredient (API).^[9]

Methodology:

- Preparation: Prepare buffer solutions at a minimum of three pH levels relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).^[10] Maintain a constant temperature of 37 ± 1 °C throughout the experiment.^[11]
- Addition of API: Add an excess amount of **Lenperone Hydrochloride** to a known volume of each buffer solution in a sealed flask. The excess solid is crucial to ensure saturation is reached.^[9]
- Equilibration: Agitate the flasks using an orbital shaker at a constant speed. The time required to reach equilibrium can vary and should be determined preliminarily, but is often within 24-48 hours.^[9] Equilibrium is confirmed when consecutive measurements yield the same solubility value.^[9]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.
- Quantification: Accurately measure the concentration of dissolved **Lenperone Hydrochloride** in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[9]
- Replication: Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.^[10]



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Workflow for Shake-Flask Solubility Determination.

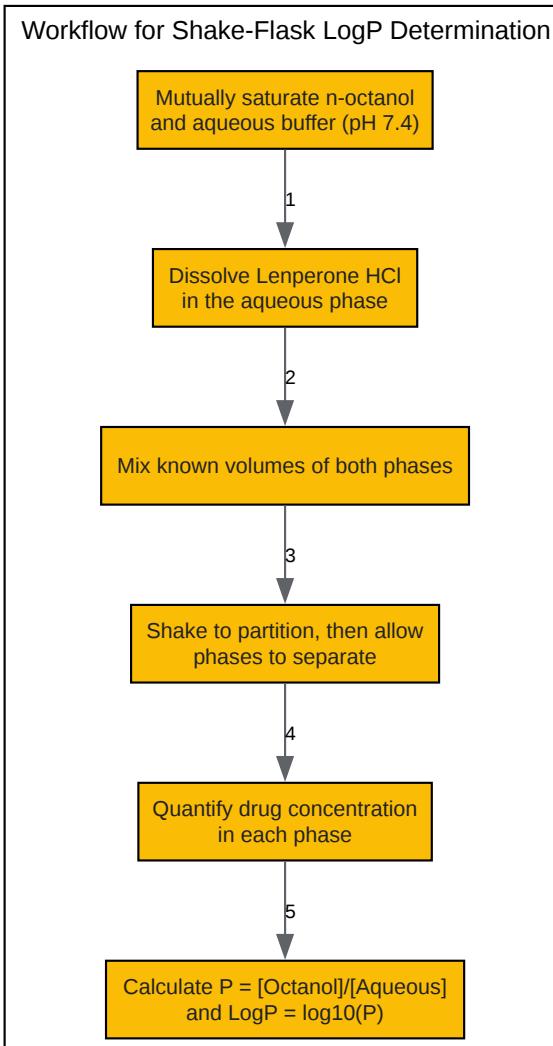
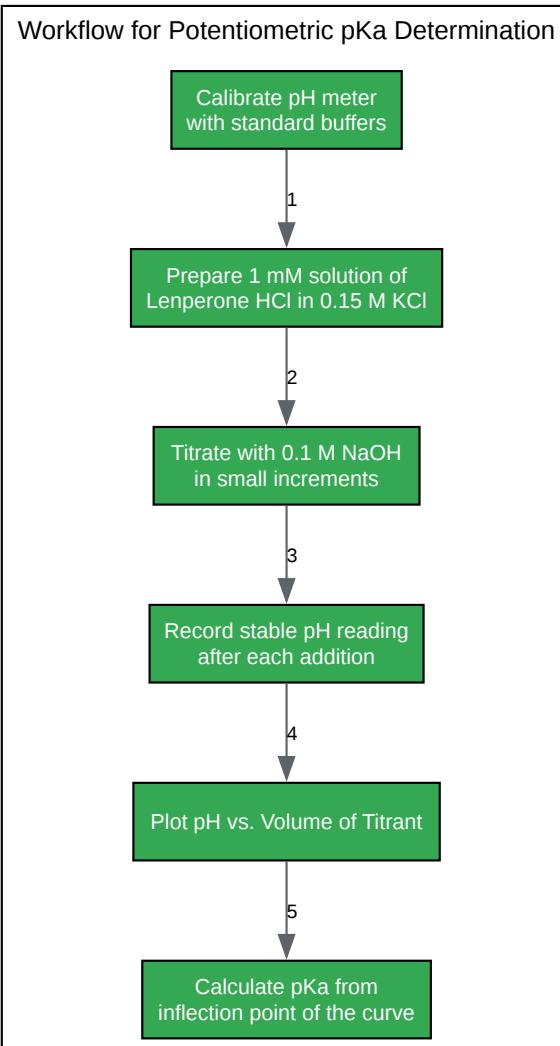
Determination of pKa (Potentiometric Titration)

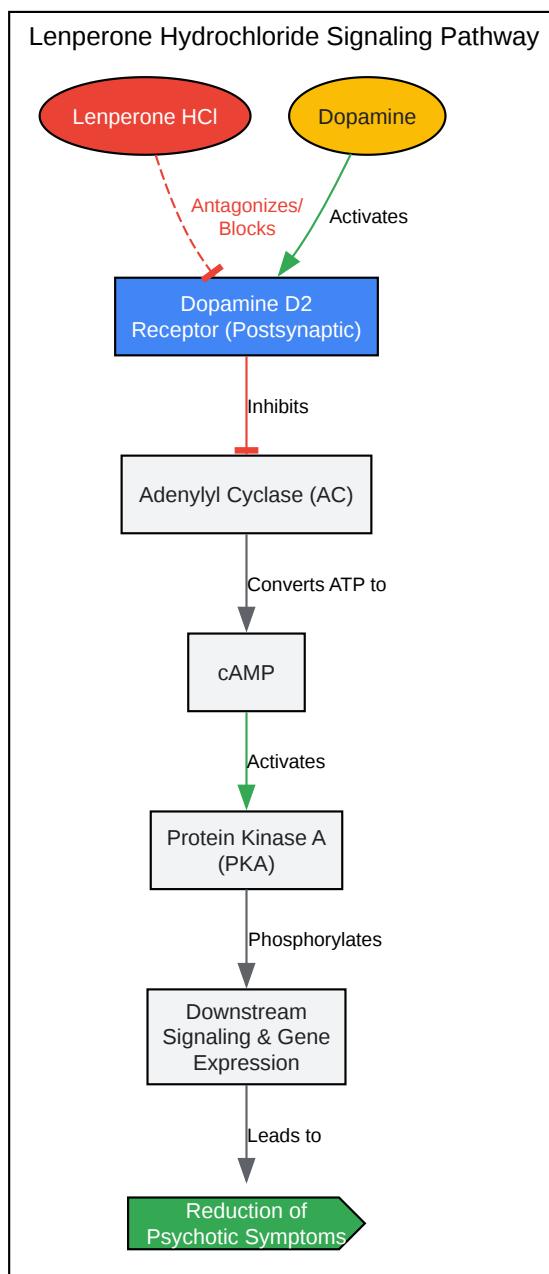
Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a drug substance. [12]

Methodology:

- System Calibration: Calibrate a pH meter and electrode system using standard aqueous buffers (e.g., pH 4, 7, and 10).[13]
- Sample Preparation: Accurately weigh and dissolve **Lenperone Hydrochloride** in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

- Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments.[13]
- Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[12] The pH at the half-neutralization point corresponds to the pKa.[14]
- Replication: Conduct at least three separate titrations to ensure the reliability of the determined pKa value.[13]



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